![molecular formula C8H12N2S2 B3069629 2,5-Bis(methylthio)benzene-1,4-diamine CAS No. 1678513-93-3](/img/structure/B3069629.png)
2,5-Bis(methylthio)benzene-1,4-diamine
Overview
Description
“2,5-Bis(methylthio)benzene-1,4-diamine” is a chemical compound with the molecular formula C8H12N2S2 . It is also known by its English name “2,5-Bis(methylthio)benzene-1,4-diamine” and has a molecular weight of 200.32 .
Chemical Reactions Analysis
The specific chemical reactions involving “2,5-Bis(methylthio)benzene-1,4-diamine” are not detailed in the available resources .Physical And Chemical Properties Analysis
The boiling point of “2,5-Bis(methylthio)benzene-1,4-diamine” is predicted to be 338.7±42.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 . The acidity coefficient (pKa) is predicted to be 4.51±0.10 .Scientific Research Applications
Transition Metal-Free Alkylation Reactions
- Unique Application : Recent research has demonstrated that 2,5-Bis(methylthio)benzene-1,4-diamine can directly alkylate N,N-dialkyl benzamides using methyl sulfides under transition metal-free conditions. Lithium diisopropylamide (LDA) serves as the base, enabling efficient and selective synthesis of α-sulfenylated ketones without transition metal catalysts .
Sodium Ion Batteries
- Unique Application : 2,5-Bis(methylthio)benzene-1,4-diamine could be explored as an anode material in sodium ion batteries. Its reversible capacities and capacity retention could be advantageous for energy storage applications .
Metal-Organic Frameworks (MOFs)
- Unique Application : Incorporating 2,5-Bis(methylthio)benzene-1,4-diamine into MOFs could lead to luminescent or catalytically active materials. For example, it might serve as a ligand to form thorium-based MOFs with interesting properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-bis(methylsulfanyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJCOFPTHFIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1N)SC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(methylthio)benzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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